3-Phenylbutane-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
3-phenylbutane-1-sulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-9(7-8-14(11,12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13) |
InChI Key |
AFCJLCASAQRTPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Predicted Biological Activity of 3-Phenylbutane-1-sulfonamide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. This guide presents a forward-looking analysis of 3-Phenylbutane-1-sulfonamide, a compound for which the biological activity has not been extensively reported. By leveraging established knowledge of the sulfonamide pharmacophore and principles of medicinal chemistry, we predict its potential biological activities and lay out a comprehensive, actionable framework for its investigation. This document serves as a technical roadmap for researchers, providing both the theoretical underpinnings and detailed experimental protocols necessary to elucidate the therapeutic potential of this compound. Our approach is grounded in a synthesis of existing literature on structurally related molecules, focusing on predictive pharmacology and a robust validation strategy.
Introduction: The Enduring Legacy and Versatility of the Sulfonamide Scaffold
Sulfonamides represent one of the earliest classes of synthetic antimicrobial agents and have since evolved into a versatile pharmacophore present in drugs targeting a multitude of diseases.[1][2] Their therapeutic applications are remarkably broad, encompassing antibacterial, antifungal, anti-inflammatory, and antimalarial properties.[1] The sulfonamide moiety is also a key feature in medications for conditions as diverse as glaucoma, type 2 diabetes, and certain cancers.[2][3][4] The success of sulfonamides stems from their ability to act as mimics of endogenous substrates, often leading to the competitive inhibition of critical enzymes.[1][5]
The archetypal mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[1] This bacteriostatic effect highlights a key principle of sulfonamide action: targeting pathways present in pathogens but absent in humans, who obtain folate from their diet.[1] Beyond their antimicrobial effects, sulfonamides have been extensively developed as inhibitors of other enzymes, including carbonic anhydrases, proteases, and kinases.[2][6] This remarkable adaptability of the sulfonamide scaffold underscores the potential for novel derivatives, such as 3-Phenylbutane-1-sulfonamide, to exhibit valuable and perhaps unanticipated biological activities.
This guide will deconstruct the structure of 3-Phenylbutane-1-sulfonamide to predict its most probable biological targets and subsequently outline a rigorous, multi-tiered strategy for the experimental validation of these hypotheses.
Structural Analysis of 3-Phenylbutane-1-sulfonamide and Predicted Biological Activities
The chemical structure of 3-Phenylbutane-1-sulfonamide, with its phenyl group, alkyl chain, and terminal sulfonamide moiety, provides the basis for predicting its biological activity. The presence of the sulfonamide group immediately suggests the potential for enzyme inhibition. The lipophilic phenylbutane portion will significantly influence the compound's pharmacokinetic properties, such as membrane permeability and interaction with hydrophobic binding pockets of target proteins.
Based on the extensive literature on sulfonamide-containing compounds, we can hypothesize several primary avenues of biological activity for 3-Phenylbutane-1-sulfonamide:
-
Antimicrobial Activity: The foundational activity of sulfonamides is their antibacterial effect through the inhibition of folate synthesis.[1][5][7] It is plausible that 3-Phenylbutane-1-sulfonamide could act as a competitive inhibitor of dihydropteroate synthase.
-
Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can interact with the active sites of various metalloenzymes. A prominent class of such enzymes is the carbonic anhydrases (CAs), which are involved in numerous physiological processes.[6][8] Inhibition of specific CA isoforms can lead to diuretic, anti-glaucoma, or anti-cancer effects.[9][10] Furthermore, sulfonamides have been shown to inhibit proteases and kinases, suggesting that 3-Phenylbutane-1-sulfonamide could be explored for its potential as an anti-inflammatory or anti-cancer agent.[2][6][11]
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases (which are overexpressed in many tumors), disruption of microtubule polymerization, and inhibition of kinases involved in cell proliferation and survival.[4][12][13][14][15][16] The phenylbutane moiety could facilitate binding to hydrophobic pockets in the active sites of such enzymes.
A Strategic Framework for the Experimental Validation of Predicted Activities
To systematically investigate the predicted biological activities of 3-Phenylbutane-1-sulfonamide, a phased approach is proposed. This strategy begins with broad-spectrum screening and progressively narrows down to specific mechanistic studies.
Caption: A phased experimental workflow for validating the predicted biological activities of 3-Phenylbutane-1-sulfonamide.
Detailed Experimental Protocols
Phase 1: Initial Screening
4.1.1. In Silico Molecular Docking
-
Objective: To predict the binding affinity of 3-Phenylbutane-1-sulfonamide to the active sites of key enzymes, including dihydropteroate synthase, various carbonic anhydrase isoforms, and representative proteases and kinases.
-
Protocol:
-
Obtain the 3D crystal structures of target enzymes from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of 3-Phenylbutane-1-sulfonamide and perform energy minimization.
-
Define the binding site on the target enzymes based on the co-crystallized ligand or known active site residues.
-
Perform molecular docking using software such as AutoDock Vina or Glide.
-
Analyze the docking scores and binding poses to predict the most likely interactions.
-
4.1.2. Broad-Spectrum Antimicrobial Susceptibility Testing
-
Objective: To determine if 3-Phenylbutane-1-sulfonamide exhibits antibacterial or antifungal activity.
-
Protocol (Broth Microdilution):
-
Prepare a stock solution of 3-Phenylbutane-1-sulfonamide in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Include positive (standard antibiotic) and negative (no compound) controls.
-
Incubate the plates at the appropriate temperature and duration for each organism.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
-
Phase 2: Target-Based Enzyme Inhibition Assays
4.2.1. Carbonic Anhydrase Inhibition Assay
-
Objective: To quantify the inhibitory activity of 3-Phenylbutane-1-sulfonamide against a panel of human carbonic anhydrase isoforms.
-
Protocol (Stopped-Flow CO₂ Hydration Assay):
-
Purify recombinant human CA isoforms (e.g., CA I, II, IX, XII).
-
Prepare a reaction buffer containing a pH indicator (e.g., p-nitrophenol).
-
In a stopped-flow spectrophotometer, rapidly mix a solution of the CA enzyme and the test compound with a CO₂-saturated solution.
-
Monitor the change in absorbance over time as the hydration of CO₂ causes a pH drop.
-
Calculate the initial rate of reaction.
-
Determine the IC₅₀ value by measuring the reaction rate at various concentrations of the inhibitor.
-
Phase 3: Cellular and Mechanistic Assays
4.3.1. Cancer Cell Line Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of 3-Phenylbutane-1-sulfonamide on various cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, PC-3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 3-Phenylbutane-1-sulfonamide for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Caption: Workflow for the MTT-based cancer cell line proliferation assay.
Predicted Signaling Pathway Interactions
Should 3-Phenylbutane-1-sulfonamide prove to be a potent inhibitor of a specific kinase, for instance, a receptor tyrosine kinase (RTK) implicated in cancer, its mechanism of action at the cellular level could be visualized as follows:
Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway by 3-Phenylbutane-1-sulfonamide.
Data Presentation and Interpretation
All quantitative data from the proposed assays should be summarized in tables for clear comparison and interpretation.
Table 1: Predicted Antimicrobial Activity of 3-Phenylbutane-1-sulfonamide
| Microorganism | Predicted MIC (µg/mL) |
| Escherichia coli | 16 - 64 |
| Staphylococcus aureus | 8 - 32 |
| Candida albicans | >128 |
Table 2: Predicted Enzyme Inhibition Profile of 3-Phenylbutane-1-sulfonamide
| Enzyme Target | Predicted IC₅₀ (nM) |
| Carbonic Anhydrase II | 50 - 200 |
| Carbonic Anhydrase IX | 20 - 100 |
| Matrix Metalloproteinase-2 | >1000 |
Conclusion
While the biological activity of 3-Phenylbutane-1-sulfonamide remains to be empirically determined, its chemical structure, featuring the versatile sulfonamide pharmacophore, strongly suggests a range of potential therapeutic applications. This guide provides a comprehensive, hypothesis-driven framework for its investigation, from initial computational predictions and broad-spectrum screening to specific mechanistic and cellular assays. The detailed protocols and logical workflow presented herein are designed to empower researchers to systematically uncover the pharmacological profile of this and other novel sulfonamide derivatives. The enduring legacy of sulfonamides in medicine suggests that such explorations are a worthwhile endeavor, potentially leading to the discovery of new therapeutic agents.
References
- Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 28(1), 109-143.
- Wikipedia contributors. (2024, February 2). Sulfonamide (medicine). In Wikipedia, The Free Encyclopedia.
- Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1244, 130969.
- Wis-Tech. (n.d.). 3.9 Sulfonamides. In Nursing Pharmacology.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
- Di Cesare Mannelli, L., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 19(4), 4555-4567.
- Cleveland Clinic. (2025, February 26). Sulfonamides (Sulfa Drugs).
- Al-Ghorbani, M., et al. (2018). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 28(10), 735-754.
- Google Patents. (1993). Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them. (WO1993005014A1).
- ResearchGate. (2025, September 16). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
- Onwudiwe, D. C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(6), 205-212.
- Zhang, W., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849.
- MDPI. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models.
- ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs.
- Kumar, S., et al. (2020). Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1. Journal of Biomolecular Structure & Dynamics, 38(14), 4081-4097.
- Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf.
- El-Sayed, M. A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie.
- PubMed. (2025, August 7). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models.
- PubMed. (2025, July). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies.
- El-Gohary, N. S. M., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4645.
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 8. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors [mdpi.com]
- 11. WO1993005014A1 - Aromatic sulfonamide derivatives, their use as enzyme inhibitors and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 12. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models | MDPI [mdpi.com]
- 14. Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and IUPAC name for 3-Phenylbutane-1-sulfonamide
[1][2][3][4]
Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10]
3-Phenylbutane-1-sulfonamide is a sulfonamide derivative characterized by a butyl backbone substituted with a phenyl group at the
Core Identifiers
| Parameter | Data |
| CAS Registry Number | 90220-26-1 |
| IUPAC Name | 3-Phenylbutane-1-sulfonamide |
| Synonyms | 3-Phenyl-1-butanesulfonamide; |
| Molecular Formula | |
| Molecular Weight | 213.30 g/mol |
| SMILES | CC(C1=CC=CC=C1)CCS(=O)(=O)N |
| InChIKey | AFCJLCASAQRTPX-UHFFFAOYSA-N |
Physicochemical Properties (Predicted)[8]
| Property | Value | Relevance |
| LogP (Octanol/Water) | ~1.7 – 2.1 | Moderate lipophilicity; blood-brain barrier (BBB) permeation likely. |
| pKa (Sulfonamide NH) | ~10.1 | Weakly acidic; predominantly neutral at physiological pH. |
| Topological Polar Surface Area | 68.5 Ų | Suggests good oral bioavailability (Veber's rules). |
| Chirality | C3 is a stereocenter | Exists as |
Synthetic Methodology
The synthesis of 3-Phenylbutane-1-sulfonamide presents a challenge in regioselectivity. The most robust pathway avoids the direct chlorosulfonation of 2-phenylbutane, which yields inseparable mixtures of isomers. Instead, a stepwise functionalization of 3-phenyl-1-butanol is the preferred self-validating protocol.
Pathway Logic: The "Strecker-Sulfite" Route
This route is selected for its high regiochemical fidelity. It converts the alcohol to a halide, then to a sulfonate salt (Strecker reaction), and finally to the sulfonamide via the sulfonyl chloride.
Diagram: Synthetic Workflow
The following diagram illustrates the logical flow from precursor to final product, highlighting critical intermediates.
Caption: Stepwise synthesis of 3-Phenylbutane-1-sulfonamide via the Strecker sulfite alkylation pathway to ensure regiochemical purity.
Detailed Experimental Protocols
The following protocols are designed for a 10 mmol scale. All reactions must be performed in a fume hood due to the generation of toxic gases (
Step 1: Bromination of 3-Phenyl-1-butanol
Objective: Convert the hydroxyl group to a good leaving group.
-
Charge: Place 1.50 g (10 mmol) of 3-phenyl-1-butanol (CAS 2722-36-3) in a dry round-bottom flask under
. -
Cool: Cool to 0°C using an ice bath.
-
Add: Dropwise add 1.0 mL (10.5 mmol) of phosphorus tribromide (
). -
React: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours.
-
Quench: Carefully pour onto ice water. Extract with dichloromethane (DCM).
-
Purify: Wash organic layer with
, dry over , and concentrate.-
Checkpoint: Product should be a clear oil. Verify via TLC (Hexane/EtOAc 9:1).
-
Step 2: Strecker Sulfite Alkylation
Objective: Introduce the sulfur moiety as a sulfonate salt.
-
Mix: Dissolve the crude bromide (from Step 1) in 20 mL of Ethanol/Water (1:1).
-
Reagent: Add 2.52 g (20 mmol) of Sodium Sulfite (
). -
Reflux: Heat to reflux (approx. 90°C) for 12–16 hours. The mixture becomes homogeneous as the reaction proceeds.
-
Isolate: Evaporate the ethanol. The product (Sodium 3-phenylbutane-1-sulfonate) may precipitate or remain in the aqueous phase.
-
Dry: Dry the crude solid thoroughly under high vacuum. Moisture interferes with the next step.
Step 3: Formation of Sulfonyl Chloride
Objective: Activate the sulfonate for amination.
-
Suspend: Suspend the dry sulfonate salt in 15 mL of anhydrous toluene.
-
Add: Add 2.2 g (10.5 mmol) of Phosphorus Pentachloride (
) in portions. -
Heat: Warm to 60°C for 2 hours.
-
Workup: Pour onto crushed ice to hydrolyze excess
. Extract immediately with DCM.-
Critical: Do not delay; sulfonyl chlorides are hydrolytically unstable.
-
Step 4: Amination to Sulfonamide
Objective: Final formation of the target sulfonamide.
-
Solution: Dissolve the crude sulfonyl chloride in 10 mL of THF.
-
Ammonia: Cool to 0°C. Add 5 mL of concentrated aqueous ammonia (28%) or bubble anhydrous
gas for 15 minutes. -
Stir: Allow to warm to RT and stir for 2 hours.
-
Isolate: Acidify to pH 2 with 1M HCl (to protonate any amine byproducts), then extract with Ethyl Acetate.
-
Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc.
-
Target: White crystalline solid.
-
Applications & Mechanism of Action
Carbonic Anhydrase Inhibition (CAI)
3-Phenylbutane-1-sulfonamide acts as a "tail-approach" inhibitor of Carbonic Anhydrase (CA) isozymes.
-
Mechanism: The primary sulfonamide group (
) coordinates to the Zinc ion ( ) in the enzyme's active site. -
Selectivity: The hydrophobic 3-phenylbutyl tail interacts with the hydrophobic pocket of the enzyme. The length of the butyl chain (4 carbons) allows the phenyl ring to reach specific hydrophobic residues (e.g., Phe131 in CA II), potentially offering selectivity over ubiquitous isoforms.
Pharmacophore Logic
The structure represents a scaffold optimization of phenethylsulfonamide (2 carbons). Extending the linker to a butyl chain (4 carbons) and branching at the 3-position alters the spatial orientation of the aromatic ring, affecting binding kinetics (
Caption: Mechanistic pathway of 3-Phenylbutane-1-sulfonamide acting as a zinc-binding inhibitor.
References
-
PubChem Database. 3-Phenylbutane-1-sulfonamide (Compound). National Library of Medicine. Available at: [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide mechanism).
- Organic Syntheses.General Procedure for Strecker Sulfite Alkylation. (Standard protocol reference for Step 2).
A Comprehensive Technical Guide to the Chiral Synthesis of 3-Phenylbutane-1-sulfonamide Enantiomers
Executive Summary
Chiral sulfonamides are a privileged scaffold in medicinal chemistry, integral to the function of numerous therapeutic agents. Their stereochemistry often dictates pharmacological activity, making enantioselective synthesis a critical aspect of drug development. This guide provides an in-depth technical exploration of robust and field-proven methodologies for the chiral synthesis of the (R)- and (S)-enantiomers of 3-Phenylbutane-1-sulfonamide. We will dissect three principal strategies: synthesis from the chiral pool, catalytic asymmetric synthesis, and chiral resolution of a racemic mixture. Each section explains the causal logic behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of these synthetic pathways.
Introduction: The Significance of Chiral Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its role in antibiotics, diuretics, and a host of other pharmaceuticals.[1] When a stereocenter is introduced into the molecule, as in the case of 3-Phenylbutane-1-sulfonamide, the three-dimensional arrangement of atoms can lead to significant differences in biological activity between enantiomers. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Consequently, access to enantiomerically pure forms of such compounds is not merely an academic exercise but a regulatory and clinical necessity.
The synthesis of chiral sulfonamides presents unique challenges, requiring precise control over stereochemistry.[2] This guide focuses on 3-Phenylbutane-1-sulfonamide as a representative model, illustrating key strategies that are broadly applicable across the field of asymmetric synthesis.
Retrosynthetic Analysis
A logical approach to any synthesis begins with retrosynthesis. For 3-Phenylbutane-1-sulfonamide, we can envision several disconnections that lead to distinct strategic approaches. The primary challenge is the stereocenter at the C3 position. Our strategies will either start with this center already established, create it through a catalytic process, or separate a mixture of stereoisomers after the fact.
Caption: Retrosynthetic analysis of 3-Phenylbutane-1-sulfonamide.
Strategy 1: Synthesis from Chiral Pool Precursors
Expertise & Experience: This is arguably the most reliable and time-tested strategy. It leverages commercially available, enantiomerically pure starting materials to bypass the complexities of creating a new stereocenter. The causality is clear: if the starting material's stereochemistry is defined, it can be carried through a synthetic sequence, provided no stereocenter-inverting reactions are used. (R)-3-Phenylbutyric acid and its (S)-enantiomer are excellent starting points.[3][4]
Trustworthiness: The self-validating nature of this protocol lies in the characterization at each step. The optical rotation and chiral chromatography of the starting material confirm its purity, and this purity can be tracked throughout the synthesis to the final product.
Caption: Workflow for synthesis from a chiral pool precursor.
Experimental Protocol
Step 1: Reduction of (R)-3-Phenylbutanoic Acid
-
To a stirred, cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous tetrahydrofuran (THF), add a solution of (R)-3-Phenylbutanoic Acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield (R)-3-Phenylbutan-1-ol as a crude oil, which can be purified by column chromatography.
Step 2: Bromination of (R)-3-Phenylbutan-1-ol
-
Cool the (R)-3-Phenylbutan-1-ol (1.0 eq.) to 0 °C under a nitrogen atmosphere.
-
Add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise, ensuring the temperature does not exceed 10 °C.
-
After addition, stir the mixture at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃, brine, and dry over anhydrous MgSO₄.
-
Concentrate in vacuo to afford (R)-1-Bromo-3-phenylbutane.
Step 3: Synthesis of Sodium (R)-3-phenylbutane-1-sulfonate
-
Prepare a solution of sodium sulfite (Na₂SO₃) (1.5 eq.) in water.
-
Add (R)-1-Bromo-3-phenylbutane (1.0 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.).
-
Heat the biphasic mixture to reflux (approx. 100 °C) and stir vigorously for 24 hours.
-
Cool the mixture to room temperature. The product may precipitate. If not, reduce the volume of water and cool to induce crystallization.
-
Filter the solid, wash with cold ethanol, and dry to yield the sodium sulfonate salt.[5]
Step 4: Conversion to (R)-3-Phenylbutane-1-sulfonyl chloride
-
Suspend the dry sodium (R)-3-phenylbutane-1-sulfonate (1.0 eq.) in thionyl chloride (SOCl₂) (3.0 eq.) containing a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 75-80 °C) for 3 hours until gas evolution ceases.
-
Cool the reaction mixture and remove excess SOCl₂ under reduced pressure.
-
Triturate the residue with cold hexane to precipitate the product, which can be used directly in the next step.
Step 5: Formation of (R)-3-Phenylbutane-1-sulfonamide
-
Dissolve the crude (R)-3-Phenylbutane-1-sulfonyl chloride in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C and bubble ammonia gas through the solution, or add an excess of concentrated aqueous ammonium hydroxide and stir vigorously for 2 hours.
-
Dilute with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent to yield the crude sulfonamide. Purify by recrystallization or column chromatography.
Strategy 2: Chiral Resolution via Preparative Chromatography
Expertise & Experience: When a racemic synthesis is simple and high-yielding, chiral resolution is often the most pragmatic approach, especially at the discovery and early development stages. The key is the development of an efficient separation method. Supercritical Fluid Chromatography (SFC) is often superior to High-Performance Liquid Chromatography (HPLC) for preparative separations due to faster run times, reduced solvent consumption, and simpler product isolation.[6]
Trustworthiness: This protocol's validity rests on the analytical method used to determine enantiomeric excess (ee). A well-resolved analytical chromatogram provides direct, unambiguous proof of the separation's success. The baseline separation of enantiomers is a self-validating system for purity.
Protocol for Racemic Synthesis
A straightforward synthesis of the racemic sulfonamide can be achieved via a radical addition of sodium bisulfite to 4-phenyl-1-butene, followed by conversion to the sulfonamide as described in Strategy 1 (Steps 4 and 5).
Caption: Workflow for chiral resolution by preparative chromatography.
Protocol for Chiral SFC Separation
-
System : Preparative Supercritical Fluid Chromatography (SFC) system.
-
Column : A polysaccharide-based chiral stationary phase (CSP), such as Daicel Chiralpak AD-H or OD-H, is a common starting point.[6]
-
Mobile Phase : Supercritical CO₂ as the primary mobile phase (A) with a modifier (B), typically methanol or ethanol containing a small amount of an additive like diethylamine (DEA) to improve peak shape for basic compounds. A typical gradient might be 5% to 40% B over 10 minutes.
-
Sample Preparation : Dissolve the racemic 3-Phenylbutane-1-sulfonamide in the modifier solvent at a high concentration (e.g., 50-100 mg/mL).
-
Method Development (Analytical Scale) : First, optimize the separation on an analytical scale column to find conditions that provide a resolution factor (Rs) > 1.5.
-
Scale-Up (Preparative Scale) : Transfer the optimized method to a larger-diameter preparative column. Increase the flow rate and injection volume proportionally.
-
Fraction Collection : Set the fraction collector to trigger based on the UV signal of the eluting enantiomer peaks.
-
Post-Processing : Evaporate the solvent from the collected fractions under reduced pressure to isolate the pure (R)- and (S)-enantiomers.
-
Purity Check : Analyze each isolated fraction by analytical chiral SFC/HPLC to confirm its enantiomeric excess (ee > 99%).
| Parameter | Typical Value | Rationale |
| Stationary Phase | Chiralpak AD-H (Amylose-based) | Broad applicability for separating enantiomers. |
| Mobile Phase | CO₂ / Methanol (90:10 to 60:40) | Balances solvating power and separation efficiency. |
| Flow Rate | 60-100 mL/min (Preparative) | Maximizes throughput while maintaining resolution. |
| Back Pressure | 120-150 bar | Keeps CO₂ in its supercritical state. |
| Temperature | 35-40 °C | Optimizes kinetics and solubility. |
| Detection | UV at 220 nm or 254 nm | Phenyl group provides strong chromophore. |
Strategy 3: Synthesis via a Chiral Auxiliary
Expertise & Experience: This elegant approach introduces stereochemical control by temporarily attaching a chiral molecule—the auxiliary—to a prochiral substrate. The auxiliary's steric and electronic properties then direct a subsequent reaction to occur with high diastereoselectivity. The use of sulfinamides, such as Ellman's auxiliary (tert-butanesulfinamide), is a powerful and well-established method for the asymmetric synthesis of chiral amines, which can be precursors to other functional groups.[2][7] A similar logic can be applied to sulfonamide synthesis.
Trustworthiness: The protocol is validated by the diastereomeric ratio (d.r.) of the intermediate, which can be directly measured by NMR or standard chromatography before the auxiliary is removed. High diastereoselectivity in this intermediate step is a strong predictor of high enantioselectivity in the final product.
Conceptual Protocol
This is a more advanced strategy that involves creating the C-S bond as part of the key stereochemistry-defining step. One conceptual approach involves the diastereoselective conjugate addition of a thiol to a chiral α,β-unsaturated N-sulfinyl imine derivative, followed by oxidation and cleavage.
-
Formation of Chiral Acceptor : Condense a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) with an α,β-unsaturated aldehyde (e.g., cinnamaldehyde) to form the corresponding chiral N-sulfinyl imine.
-
Diastereoselective Conjugate Addition : React this imine with a suitable sulfur nucleophile in a 1,4-conjugate addition. The steric bulk of the chiral auxiliary directs the nucleophile to one face of the molecule, establishing the desired stereocenter.
-
Oxidation : Oxidize the resulting thioether to a sulfone or sulfonic acid derivative.
-
Auxiliary Cleavage : Cleave the N-S bond under mild acidic conditions to release the chiral amine.
-
Conversion to Sulfonamide : Convert the resulting chiral amino sulfonic acid derivative into the target sulfonamide.
This strategy is more complex but offers a high degree of control and is at the forefront of modern asymmetric synthesis.[8][9]
Characterization and Analysis
Regardless of the synthetic route, rigorous characterization is essential to confirm the structure and stereochemical purity of the final products.
| Technique | Purpose | Expected Result for 3-Phenylbutane-1-sulfonamide |
| ¹H & ¹³C NMR | Structural Elucidation | Signals corresponding to the phenyl, butyl, and sulfonamide protons/carbons. |
| Mass Spectrometry | Molecular Weight Confirmation | [M+H]⁺ or [M-H]⁻ ion matching the calculated molecular weight (213.29). |
| Chiral HPLC/SFC | Enantiomeric Excess (ee) | Baseline separation of the two enantiomers. Integration gives the ee%. |
| Optical Rotation | Confirmation of Enantiomer | Specific rotation ([α]D) will be equal in magnitude but opposite in sign for (R) and (S). |
Conclusion
The chiral synthesis of 3-Phenylbutane-1-sulfonamide can be successfully achieved through several distinct and reliable strategies.
-
Chiral pool synthesis offers a robust and predictable route, ideal for ensuring a consistent supply of a specific enantiomer.
-
Chiral resolution provides a pragmatic and often rapid pathway to obtaining both enantiomers, with modern techniques like SFC offering significant advantages in efficiency and sustainability.
-
Auxiliary-controlled synthesis represents a more sophisticated approach that builds the stereocenter with precision, offering high levels of asymmetric induction.
The choice of strategy depends on project-specific factors, including the scale of synthesis, cost of starting materials, available equipment, and the stage of the drug development pipeline. As the field advances, biocatalytic methods, such as the use of engineered transaminases or other enzymes, may offer even more efficient and greener alternatives for producing these valuable chiral building blocks.[10][11]
References
-
Title: Enantioselective Synthesis of Axially Chiral Sulfonamides via Atroposelective Hydroamination of Allenes Source: ACS Catalysis URL: [Link]
-
Title: Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides Source: PMC, NIH URL: [Link]
-
Title: Asymmetric synthesis of sulfinamides using (-)-quinine as chiral auxiliary Source: PubMed URL: [Link]
-
Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]
-
Title: Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides Source: Organic Letters URL: [Link]
-
Title: Sulfonamide synthesis by S-N coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis Source: Drexel University URL: [Link]
-
Title: Asymmetric Synthesis of Sulfinamides Using (-)-Quinine as Chiral Auxiliary Source: Request PDF URL: [Link]
-
Title: Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System Source: MDPI URL: [Link]
-
Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System (Semantic Scholar) Source: Semantic Scholar URL: [Link]
-
Title: Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance Source: PubMed URL: [Link]
-
Title: The Ghosh Laboratory: New Asymmetric Synthesis Research Source: Purdue University Chemistry URL: [Link]
-
Title: Synthesis of Some New Chiral Sulfonamide Ligands Source: Request PDF URL: [Link]
-
Title: 1-Amino-3-phenylbutane-1-sulfonic acid Source: PubChem URL: [Link]
-
Title: 3-Phenylbutane-1-sulfonate Source: PubChem URL: [Link]
-
Title: Synthesis of sulfonic acids Source: Organic Chemistry Portal URL: [Link]
-
Title: Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. Source: ResearchGate URL: [Link]
Sources
- 1. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (R)-3-苯基丁酸 ≥98.5% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Phenylbutane-1-sulfonate | C10H13O3S- | CID 21122071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Asymmetric synthesis of sulfinamides using (-)-quinine as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 3-Phenylbutane-1-sulfonamide in Drug Discovery and Development
Abstract: The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities.[1] While initially celebrated for their antibacterial properties, the versatility of the sulfonamide scaffold has been instrumental in the design of drugs for a multitude of diseases, including cancer, glaucoma, and inflammation.[1][2] This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 3-Phenylbutane-1-sulfonamide, a representative arylalkane sulfonamide, in the context of modern drug discovery. These notes are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel sulfonamide derivatives.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide moiety (-S(=O)₂-NR₂R₃) is a privileged scaffold in drug design, prized for its synthetic accessibility and its ability to engage in key hydrogen bonding interactions with biological targets.[1] Beyond their historical role as antibacterial agents that inhibit dihydropteroate synthase in the folic acid synthesis pathway, non-antibacterial sulfonamides have emerged as crucial components in drugs targeting a diverse range of enzymes and receptors.[3][] These include carbonic anhydrases, kinases, proteases, and G-protein coupled receptors. The phenylalkane substituent in 3-Phenylbutane-1-sulfonamide offers a lipophilic domain that can be tailored to achieve specific interactions within the binding pockets of target proteins. This document will use 3-Phenylbutane-1-sulfonamide as a model compound to detail the critical steps from synthesis to initial biological characterization.
Synthesis of 3-Phenylbutane-1-sulfonamide
The synthesis of sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1] The following protocol outlines a robust method for the preparation of 3-Phenylbutane-1-sulfonamide, starting from the corresponding sulfonyl chloride.
Synthetic Workflow
Caption: Synthetic pathway for 3-Phenylbutane-1-sulfonamide.
Experimental Protocol: Synthesis of 3-Phenylbutane-1-sulfonamide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Phenylbutane-1-sulfonyl chloride | 232.71 | 5.0 g | 0.0215 |
| Aqueous Ammonia (28%) | 17.03 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
Procedure:
-
Dissolve 3-phenylbutane-1-sulfonyl chloride (1.0 eq) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (28%) dropwise to the stirred solution. An exothermic reaction is expected.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure 3-Phenylbutane-1-sulfonamide.
Physicochemical Characterization
Confirmation of the structure and purity of the synthesized 3-Phenylbutane-1-sulfonamide is paramount. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and the arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy: The presence of characteristic functional groups, such as the S=O stretches of the sulfonamide, should be confirmed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its elemental composition.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.
Potential Mechanisms of Action and Biological Targets
While the antibacterial mechanism of sulfonamides is well-established, non-antibacterial sulfonamides exert their effects through various other mechanisms, often involving enzyme inhibition.[3][5] For a novel compound like 3-Phenylbutane-1-sulfonamide, initial screening should consider targets that are frequently modulated by this class of molecules.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6] Different CA isoforms are implicated in various diseases, including glaucoma and cancer.[6] The sulfonamide moiety can coordinate with the zinc ion in the active site of the enzyme, leading to inhibition.
Kinase Inhibition
The sulfonamide group can act as a hinge-binder in the ATP-binding pocket of protein kinases, making them attractive scaffolds for the development of kinase inhibitors for cancer therapy.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway.
In Vitro Biological Evaluation Protocols
A systematic in vitro evaluation is crucial to determine the biological activity of 3-Phenylbutane-1-sulfonamide.
Overall In Vitro Screening Workflow
Caption: Workflow for in vitro biological evaluation.
Protocol: Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
3-Phenylbutane-1-sulfonamide (dissolved in DMSO)
-
Acetazolamide (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of 3-Phenylbutane-1-sulfonamide in DMSO.
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution). Include wells for a positive control (Acetazolamide) and a negative control (DMSO vehicle).
-
Add 10 µL of hCA II solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of pNPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol formation (proportional to enzyme activity).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Data Presentation:
| Compound | Target | IC50 (µM) |
| 3-Phenylbutane-1-sulfonamide | hCA II | Experimental Value |
| Acetazolamide | hCA II | Experimental Value |
Protocol: Cell Viability (MTT) Assay
This protocol assesses the cytotoxic effect of 3-Phenylbutane-1-sulfonamide on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of 3-Phenylbutane-1-sulfonamide (prepared in culture medium from a DMSO stock) for 48 hours. Include vehicle control wells (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Structure-Activity Relationship (SAR) Studies
Initial biological data for 3-Phenylbutane-1-sulfonamide will guide the synthesis of analogs to establish a structure-activity relationship. Key modifications could include:
-
Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups on the phenyl ring to modulate electronic properties and potential interactions.
-
Alkyl Chain Modification: Varying the length and branching of the butane chain to probe the size and shape of the binding pocket.
-
Sulfonamide N-Substitution: Alkylation or arylation of the sulfonamide nitrogen to explore additional binding interactions.
Data Interpretation and Future Directions
The in vitro data will provide the first indication of the therapeutic potential of 3-Phenylbutane-1-sulfonamide. A potent and selective "hit" compound with a clear dose-response relationship in both enzyme and cell-based assays would warrant further investigation. Subsequent steps in the drug discovery pipeline would include lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo studies in relevant animal models to assess efficacy and safety.
References
- Aluru, R. G. P., et al. (2016). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Journal of Saudi Chemical Society, 20, S482-S489.
- Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Physical Chemistry Chemical Physics, 13(43), 19336-19345.
- Lampa, J., et al. (2010). Selected physicochemical properties of the sulfonamide antibiotics.
-
Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]
- Khan, K. M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Diversity, 25(3), 1839-1860.
- Aluru, R. G. P., et al. (2016). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Journal of Saudi Chemical Society, 20, S482-S489.
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]
-
ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides. Retrieved from [Link]
- Willis, M. C., et al. (2021). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 23(7), 2639-2643.
- PISRT. (2019). Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. Pakistan Journal of Scientific and Industrial Research Series A: Physical Sciences, 62(1), 1-8.
- Khan, I., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Biomolecular Structure and Dynamics, 42(1), 1-16.
-
ResearchGate. (2024). In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Royal Society of Chemistry. (2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers, 10(21), 5225-5231.
- Iqbal, M. N., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Antibiotics, 12(11), 1591.
- Movassaghi, M., & Schmidt, M. A. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 15(16), 4210-4213.
- Shaabani, A., et al. (2007). A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Tetrahedron Letters, 48(12), 2185-2188.
- Çakır, Ü., et al. (2001). In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 16(3), 257-261.
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
- Ullah, F., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(21), 7203.
-
Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube. [Link]
- Deplano, A., et al. (2026). Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Pharmaceuticals, 19(2), 290.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pisrt.org [pisrt.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Synthesis of Hydrazidoureidobenzensulfonamides Incorporating a Nicotinoyl Tail and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity | MDPI [mdpi.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Phenylbutane-1-sulfonamide synthesis
Technical Support Center: Synthesis of 3-Phenylbutane-1-sulfonamide
Welcome to the technical support center for the synthesis of 3-Phenylbutane-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles. Our goal is to empower you to navigate the complexities of this multi-step synthesis, optimize your reaction conditions, and achieve high-purity target compounds.
The synthesis of 3-Phenylbutane-1-sulfonamide is not a trivial one-step process. It requires a strategic, multi-step approach starting from commercially available precursors. The pathway outlined here is designed for robustness and control over each chemical transformation.
Part 1: Proposed Synthetic Workflow
The synthesis of 3-Phenylbutane-1-sulfonamide is most logically approached via the preparation of a key intermediate, 3-phenylbutane-1-sulfonyl chloride, followed by its reaction with an amine source. The sulfonyl chloride itself is synthesized from a corresponding primary alcohol. This workflow ensures high regioselectivity and minimizes potential side reactions.
Caption: Overall workflow for the synthesis of 3-Phenylbutane-1-sulfonamide.
Part 2: Detailed Experimental Protocols
These protocols provide a foundation for executing the synthesis. Researchers should always perform their own risk assessment and adhere to all laboratory safety guidelines.
Protocol 1: Synthesis of 3-Phenylbutan-1-ol via Hydroboration-Oxidation
This step utilizes an anti-Markovnikov hydroboration-oxidation to install a hydroxyl group at the terminal, least-substituted carbon of the alkene.[1]
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenyl-1-butene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add borane-THF complex (BH₃·THF, ~1.1 eq of BH₃) dropwise via a syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Cool the mixture back to 0 °C and slowly add an aqueous solution of sodium hydroxide (e.g., 3M NaOH, 3.0 eq).
-
Carefully add hydrogen peroxide (30% aq. H₂O₂, 3.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
Stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-phenylbutan-1-ol.[2]
Protocol 2: Synthesis of 3-Phenyl-1-bromobutane
This protocol converts the primary alcohol to an alkyl bromide using phosphorus tribromide (PBr₃), which is ideal for primary and secondary alcohols as it minimizes the risk of carbocation rearrangements.[3]
-
In a round-bottom flask under an inert atmosphere, dissolve 3-phenylbutan-1-ol (1.0 eq) in anhydrous diethyl ether or dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise. Caution: PBr₃ is corrosive and reacts violently with water.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, cool it back to 0 °C and very slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the reaction solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude 3-phenyl-1-bromobutane. This product is often used in the next step without further purification.
Protocol 3: Synthesis of 3-Phenylbutane-1-sulfonyl Chloride
This two-step, one-pot procedure first forms the sodium sulfinate salt, which is then converted to the sulfonyl chloride.
-
Sulfinate Salt Formation: In a round-bottom flask, combine 3-phenyl-1-bromobutane (1.0 eq), sodium sulfite (Na₂SO₃, 1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium iodide (TBAI, 0.05 eq) in a mixture of water and a suitable organic solvent (e.g., acetonitrile).
-
Heat the mixture to reflux (80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction for the disappearance of the alkyl bromide.
-
Upon completion, cool the reaction to room temperature. The intermediate sodium 3-phenylbutane-1-sulfinate can be isolated or, preferably, used directly.
-
Oxidative Chlorination: Cool the crude reaction mixture containing the sulfinate salt to 0 °C.
-
Add a solution of N-chlorosuccinimide (NCS) in the presence of aqueous HCl or use sulfuryl chloride (SO₂Cl₂) to perform an oxidative chlorination.[4] This step is highly exothermic and requires careful temperature control.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Extract the product into a water-immiscible solvent like DCM. Wash the organic layer with cold water and brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude 3-phenylbutane-1-sulfonyl chloride. This intermediate is moisture-sensitive and should be used immediately.
Protocol 4: Synthesis of 3-Phenylbutane-1-sulfonamide
This is the final step, where the sulfonyl chloride is coupled with an ammonia source to form the sulfonamide. The reaction of sulfonyl chlorides with amines is a cornerstone of sulfonamide synthesis.[5][6]
-
Dissolve the crude 3-phenylbutane-1-sulfonyl chloride (1.0 eq) in a suitable solvent like THF or DCM in a flask.
-
Cool the solution to 0 °C.
-
Slowly add an excess of concentrated ammonium hydroxide (NH₄OH, >5 eq) or bubble anhydrous ammonia gas through the solution. The use of excess amine is crucial to neutralize the HCl byproduct.[6]
-
Stir the reaction vigorously, allowing it to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC until the sulfonyl chloride is consumed.
-
Once complete, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to obtain pure 3-Phenylbutane-1-sulfonamide.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Common Issues
Q1: My hydroboration-oxidation (Protocol 1) resulted in a low yield and a mixture of alcohols. What went wrong?
A1: This issue typically points to two main causes:
-
Presence of Water: The hydroboration step is extremely sensitive to moisture. Borane (BH₃) reacts rapidly with water. Ensure all glassware is flame- or oven-dried and that you are using anhydrous THF.
-
Incorrect Stoichiometry or Temperature: Using insufficient borane will lead to incomplete reaction. Conversely, poor temperature control during the peroxide oxidation step can cause decomposition of the peroxide and the organoborane intermediate. Ensure you add the H₂O₂ solution slowly while maintaining a temperature below 25 °C. The anti-Markovnikov selectivity of hydroboration should strongly favor the terminal alcohol; significant formation of the internal alcohol is unusual unless isomerization of the starting alkene occurred.[7][8]
Q2: During the conversion of the alcohol to the alkyl bromide (Protocol 2), my product is dark and I see byproducts on my TLC plate. How can I improve this?
A2: Dark coloration can be due to the formation of elemental bromine (Br₂). The most common byproduct is an elimination product (alkene).
-
Minimize Elimination: Elimination competes with substitution, especially if the reaction is overheated. Maintain the reaction at 0 °C during the addition of PBr₃ and allow it to warm slowly. Do not apply external heat unless the reaction is stalled with a less reactive secondary alcohol.
-
Purification: While the crude product is often sufficient, if byproducts interfere with the next step, a quick filtration through a short plug of silica gel, eluting with hexanes, can remove polar impurities and baseline material.
-
Choice of Reagent: For primary alcohols, PBr₃ or SOCl₂ are superior to using concentrated HX acids (like HBr), as the latter can promote Sₙ1 pathways that may lead to rearrangements, although this is less of a concern for this specific substrate.[9][10]
Q3: The final sulfonamide formation (Protocol 4) is very slow or gives a low yield. What are the key parameters to optimize?
A3: A sluggish final step usually points to issues with the reactants or conditions.
-
Degradation of Sulfonyl Chloride: The 3-phenylbutane-1-sulfonyl chloride intermediate is highly reactive and prone to hydrolysis.[6] It can react with ambient moisture to form the corresponding sulfonic acid, which is unreactive towards amines. It is critical to use this intermediate immediately after its preparation and under strictly anhydrous conditions until the amine is added.
-
Insufficient Base/Amine: The reaction generates one equivalent of HCl. This acid will protonate the amine nucleophile (ammonia in this case), rendering it inactive. An excess of the amine (at least 2 equivalents, but often more) is required: one to act as the nucleophile and one to act as the base to scavenge the HCl.[6]
-
Poor Solubility: If the reaction mixture is not homogeneous, the reaction rate can be slow. Ensure adequate stirring and choose a solvent (like THF or dioxane) that dissolves both the sulfonyl chloride and the amine to a reasonable extent.
Caption: Decision tree for troubleshooting the final sulfonylation step.
Frequently Asked Questions (FAQs)
Q4: Why is hydroboration-oxidation the preferred method for making 3-phenylbutan-1-ol from 3-phenyl-1-butene?
A4: The choice of reaction is dictated by the desired regiochemistry. We need the alcohol at the terminal (C1) position.
-
Hydroboration-Oxidation: This reaction proceeds via an anti-Markovnikov addition mechanism, where the hydroxyl group is added to the less substituted carbon of the double bond.[1][8] This is exactly what is required to produce the primary alcohol, 3-phenylbutan-1-ol.
-
Acid-Catalyzed Hydration (e.g., H₂O/H₂SO₄): This reaction follows Markovnikov's rule , proceeding through the most stable carbocation intermediate. For 3-phenyl-1-butene, this would be the secondary benzylic carbocation, leading to the formation of 1-phenylbutan-2-ol, which is the wrong isomer for our synthetic route.
Q5: What is the role of the base in sulfonamide synthesis? Can I use other bases besides the amine itself?
A5: The base is critical. As mentioned in A3, its primary role is to neutralize the HCl generated during the reaction.[6] If HCl is not neutralized, it protonates the amine starting material, shutting down the reaction. While using an excess of the reacting amine is common, you can also use a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine. This is often done when the primary or secondary amine is valuable or sterically hindered. In such cases, you would use slightly more than 1 equivalent of the amine nucleophile and 1.1-1.5 equivalents of the tertiary amine base.
Q6: Are there alternative, more direct ways to synthesize alkyl sulfonamides?
A6: Yes, modern organic chemistry has developed several alternative routes, though the sulfonyl chloride pathway remains a workhorse. Some alternatives include:
-
From Thiols: Thiols can be directly converted to sulfonamides through oxidative amination reactions, bypassing the need to isolate a sulfonyl chloride.[11][12] This can be a greener approach but requires careful selection of oxidants to avoid over-oxidation.
-
From Sulfinate Salts: As used in our proposed synthesis, sulfinate salts are key intermediates. They can be reacted with electrophilic nitrogen sources to form sulfonamides, avoiding the use of harsh chlorinating agents.[13]
-
From Organometallic Reagents: Grignard or organolithium reagents can react with sulfur dioxide surrogates (like DABSO) or specialized sulfinylamine reagents to directly generate primary sulfonamides.[14][15] This method offers a completely different strategic approach starting from an alkyl halide.
Part 4: Optimization Data
For challenging sulfonylation reactions, screening different bases and solvents can be crucial. The following table provides a general framework for such an optimization study.
| Entry | Amine (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NH₄OH (5) | - | THF | 0 → 25 | 4 | Baseline |
| 2 | NH₃ (gas) | - | DCM | 0 → 25 | 3 | Compare |
| 3 | NH₄Cl (1.2) | Et₃N (2.5) | MeCN | 25 | 12 | Compare |
| 4 | NH₄OH (5) | - | Dioxane | 50 | 2 | Compare |
References
-
Chemistry Steps. (n.d.). Alcohols to Alkyl Halides. Retrieved from [Link]
-
Study.com. (n.d.). Alcohol to Alkyl Halide | Preparation, Reaction & Conversion. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
American Chemical Society Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Chad's Prep. (2020). 9.11 Converting alcohols to alkyl halides with HX. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]
-
Taylor & Francis Online. (2014). A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor. Retrieved from [Link]
-
ResearchGate. (n.d.). Condition optimizations of sulfonamide formation using piperidine hydrochloride. Retrieved from [Link]
-
American Chemical Society Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
SpringerLink. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
Sources
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. 3-PHENYL-1-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.rsc.org [books.rsc.org]
- 15. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
Technical Support Center: A Researcher's Guide to 3-Phenylbutane-1-sulfonamide
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3-Phenylbutane-1-sulfonamide. We address common challenges encountered during experimental work, providing troubleshooting strategies and detailed protocols grounded in established chemical principles to ensure the integrity and purity of your final compound.
Section 1: Troubleshooting Impurity Identification
This section focuses on the proactive identification of potential impurities and the analytical strategies required to detect and quantify them.
Q1: What are the most probable impurities I might encounter in my synthesized 3-Phenylbutane-1-sulfonamide, and where do they come from?
Understanding the potential impurities is the first step in developing a robust purification strategy. Impurities in pharmaceutical compounds typically originate from the synthetic route, including unreacted starting materials, by-products from side reactions, or subsequent degradation.[1] For a standard synthesis of 3-Phenylbutane-1-sulfonamide, which often involves reacting 3-phenylbutane-1-sulfonyl chloride with ammonia or an ammonia surrogate, the following impurities are most likely.[2][3]
| Impurity Class | Specific Example / Structure | Likely Origin |
| Unreacted Starting Materials | 3-Phenylbutane-1-sulfonyl chloride | Incomplete reaction with the amine source. |
| Side-Reaction By-products | 3-Phenylbutane-1-sulfonic acid | Hydrolysis of the highly reactive sulfonyl chloride starting material by trace amounts of water in the reaction. |
| Bis(3-phenylbutyl)sulfonamide | Reaction of the product sulfonamide with another molecule of the sulfonyl chloride starting material. | |
| Process-Related Impurities | Residual Solvents (e.g., Acetonitrile, Toluene) | Incomplete removal of solvents used during the reaction or initial work-up steps.[4] |
| Genotoxic Impurities | Precursors to starting materials | If the synthesis involves precursors like anilines, genotoxic impurities can arise.[5][6] |
Q2: What is the recommended analytical workflow for identifying and quantifying these impurities?
A multi-tiered analytical approach is recommended to build a comprehensive impurity profile, ensuring both qualitative identification and accurate quantification. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for impurity analysis.[7] For enhanced sensitivity and structural information, it is often coupled with mass spectrometry (LC-MS).[1][8]
A logical workflow ensures efficient and thorough analysis of your crude product before proceeding with purification.
Caption: Recommended analytical workflow for impurity profiling.
Section 2: Troubleshooting Purification Methods
Once impurities have been identified, the next critical phase is their effective removal. This section provides guidance on selecting and optimizing the appropriate purification technique.
Q3: My crude 3-Phenylbutane-1-sulfonamide has a purity of <95%. Which purification method should I start with?
For most crystalline organic solids, recrystallization is the most effective and recommended first-line purification technique.[9][10] It is highly efficient at removing small amounts of impurities from the main product matrix, is scalable, and is generally more cost-effective than chromatography for bulk purification. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Q4: I'm having trouble with recrystallization. My compound is "oiling out" or no crystals are forming. What's going wrong?
These are common challenges in recrystallization that can almost always be solved by systematically adjusting the experimental conditions. "Oiling out" occurs when the dissolved solid separates as a liquid instead of a crystalline solid, often because the solution temperature is higher than the compound's melting point or because of high impurity concentration.[9]
| Problem Encountered | Probable Cause | Recommended Solution(s) | Citation |
| Product "Oils Out" | Solution is too concentrated or cooling too rapidly. | Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly (e.g., by insulating the flask). | [9] |
| Solvent is too nonpolar for the compound. | Switch to a more polar solvent or a solvent mixture. Ethanol-water and isopropanol-water mixtures are often effective for sulfonamides. | [9][11] | |
| No Crystals Form | Solution is not sufficiently saturated. | Boil off some of the solvent to increase the concentration and allow it to cool again. | [9] |
| Crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent surface or by adding a "seed" crystal of the pure compound. | [9][12] | |
| Low Crystal Yield | Too much solvent was used. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. | [12] |
| Incomplete cooling. | After the flask reaches room temperature, place it in an ice bath for 15-30 minutes to maximize precipitation. | [9][12] |
Q5: Recrystallization did not sufficiently improve purity. When is it appropriate to move to column chromatography?
While recrystallization is powerful, it may not be sufficient in all cases. You should consider moving to column chromatography under the following circumstances:
-
Impurities have similar solubility: If an impurity has a solubility profile very close to that of 3-Phenylbutane-1-sulfonamide in common recrystallization solvents, it will co-precipitate.
-
Multiple impurities are present: When dealing with a complex mixture, chromatography offers superior resolving power to separate multiple components in a single run.[13]
-
Product is an oil or non-crystalline solid: Amorphous materials cannot be purified by recrystallization and require chromatographic separation.
-
Strongly colored impurities: If activated charcoal treatment during recrystallization fails to remove colored impurities, chromatography is often effective.
The following decision tree can guide your purification strategy.
Caption: Decision tree for selecting a purification method.
Section 3: Detailed Experimental Protocols
These protocols provide standardized, step-by-step methodologies for the key analytical and purification workflows discussed.
Protocol 1: HPLC Method for Impurity Profiling
This protocol describes a general-purpose reverse-phase HPLC method suitable for analyzing the purity of 3-Phenylbutane-1-sulfonamide.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your 3-Phenylbutane-1-sulfonamide sample into a 10 mL volumetric flask.[14]
-
Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to achieve a final concentration of ~1 mg/mL.[14]
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.[14]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.[14]
-
Protocol 2: Recrystallization of 3-Phenylbutane-1-sulfonamide
This protocol provides a generalized procedure for recrystallization. The ideal solvent system should be determined empirically. A 70% isopropanol-water mixture is a good starting point for many sulfonamides.[11]
-
Dissolution:
-
Place the crude sulfonamide powder in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent (e.g., 70% isopropanol).
-
Heat the mixture on a hot plate with stirring until it reaches its boiling point and the solid is completely dissolved.[9] Add the minimum amount of hot solvent required for complete dissolution.[9]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).[9]
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional but Recommended):
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask to prevent premature crystallization.[9]
-
-
Crystallization:
-
Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature, undisturbed.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.[9]
-
Allow the crystals to air-dry on the filter paper or, for best results, dry them in a vacuum oven at a temperature well below the compound's melting point.
-
Protocol 3: Flash Column Chromatography
This protocol is for purification using normal-phase silica gel chromatography.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides a good separation between your product and the impurities. The target Rf value for the product should be between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, most nonpolar mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with the most nonpolar composition.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.[13]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 3-Phenylbutane-1-sulfonamide.
-
References
- Technical Support Center: Recrystallization of Sulfonamide Products. (2025). Benchchem.
- Sulfonamide purification process. (1957). Google Patents.
- Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). Benchchem.
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (2025). Benchchem.
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (n.d.). Research Journal of Pharmacy and Technology.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
-
Recrystallization of Sulfanilamide. (n.d.). Scribd. Available at: [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Available at: [Link]
-
Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]
-
Sulfonamide derivatives: Synthesis and applications. (2024). ResearchGate. Available at: [Link]
-
Sulfonamide (medicine). (n.d.). Wikipedia. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Chemistry Portal. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. biotech-spain.com [biotech-spain.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
In vivo efficacy studies of 3-Phenylbutane-1-sulfonamide
In Vivo Efficacy Evaluation of 3-Phenylbutane-1-sulfonamide: A Preclinical Development Guide
Executive Summary & Compound Profile
3-Phenylbutane-1-sulfonamide (3-PBS) represents a novel chemical entity (NCE) within the primary sulfonamide class. Structurally characterized by a lipophilic phenyl-butyl chain attached to a polar sulfonamide (-SO₂NH₂) moiety, this compound shares significant pharmacophoric overlap with established Carbonic Anhydrase Inhibitors (CAIs) and Antiepileptic Drugs (AEDs) .
While direct published in vivo data for 3-PBS is sparse due to its status as an emerging building block (CAS 90220-26-1), its structural homology to Zonisamide and Acetazolamide necessitates a rigorous evaluation of its efficacy in two primary therapeutic areas: glaucoma management (IOP reduction) and seizure control (anticonvulsant activity) .
This guide serves as a definitive protocol for researchers to benchmark 3-PBS against industry standards, establishing its pharmacological viability.
Comparative Landscape: 3-PBS vs. Standard of Care
To validate the efficacy of 3-PBS, it must be benchmarked against the "Gold Standards" of its structural class. The primary sulfonamide group dictates the mechanism of action (MoA), while the lipophilic tail influences pharmacokinetics (PK) and blood-brain barrier (BBB) penetration.
Table 1: Structural & Therapeutic Comparison
| Feature | Candidate: 3-Phenylbutane-1-sulfonamide | Comparator 1: Acetazolamide (AZM) | Comparator 2: Zonisamide (ZNS) |
| Structure | Phenyl-alkyl-sulfonamide (Lipophilic) | Heterocyclic sulfonamide (Hydrophilic) | Benzisoxazole sulfonamide (Lipophilic) |
| Primary Target | Carbonic Anhydrase (CA) Isoforms (Predicted) | Pan-CA Inhibitor (High Affinity) | Na⁺ Channels / T-type Ca²⁺ / CA Inhibitor |
| Primary Indication | Investigation: Glaucoma / Epilepsy | Glaucoma / Diuretic / Altitude Sickness | Epilepsy (Partial Seizures) |
| BBB Penetration | High (Predicted) due to phenyl-butyl chain | Low to Moderate | High |
| Key Advantage | Potential for reduced systemic acidosis vs. AZM due to distinct PK profile.[1] | Validated potency; rapid onset. | Dual mechanism (Ion channel + CA inhibition). |
| Key Limitation | Novelty: Lack of ADME data. | Systemic side effects (metabolic acidosis). | Teratogenicity risks; slow titration required. |
In Vivo Efficacy Study 1: Intraocular Pressure (IOP) Reduction
Rationale: The primary sulfonamide moiety is the critical pharmacophore for inhibiting Carbonic Anhydrase II (CA-II) in the ciliary body, reducing aqueous humor secretion. This study evaluates the topical or systemic efficacy of 3-PBS in lowering IOP, a proxy for glaucoma treatment.
Experimental Protocol: Normotensive Rabbit Model
Objective: Determine the IOP-lowering effect of 3-PBS (1-2% topical suspension) vs. Acetazolamide (1% topical/IV).
Materials:
-
Animals: New Zealand White Rabbits (2.0–2.5 kg), n=6 per group.
-
Formulation: 3-PBS suspended in 2% Hydroxypropyl-β-cyclodextrin (HPβCD) or micronized in saline (pH 7.0).
-
Equipment: Tono-Pen XL or rebound tonometer.
Workflow:
-
Baseline Measurement: Measure IOP (mmHg) at T= -1 hr and T=0 to establish baseline.
-
Dosing:
-
Group A (Vehicle): 50 µL HPβCD vehicle.
-
Group B (Positive Control): 50 µL 1% Acetazolamide.
-
Group C (Test): 50 µL 1% 3-PBS.
-
-
Readout: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.
-
Analysis: Calculate
(max reduction) and AUC (Area Under the Curve) for duration of action.
Table 2: Representative Benchmark Data (Expected Outcomes)
| Metric | Vehicle (Control) | Acetazolamide (1%) | 3-PBS (Candidate Target) | Interpretation |
| Baseline IOP (mmHg) | 22.5 ± 1.2 | 22.4 ± 1.1 | 22.6 ± 1.3 | Groups must be balanced. |
| Max Reduction ( | -0.5 ± 0.3 | -4.8 ± 0.6 | Target: > -3.5 | Efficacy threshold for viability. |
| Time to Peak ( | N/A | 1.5 - 2.0 hrs | Target: 1.0 - 2.0 hrs | Similar kinetics expected. |
| Duration of Action | N/A | > 6 hrs | Target: > 4 hrs | Lipophilicity may extend duration. |
In Vivo Efficacy Study 2: Anticonvulsant Activity (MES Test)
Rationale: Sulfonamides like Zonisamide and Sulthiame modulate neuronal excitability. The Maximal Electroshock Seizure (MES) test is the gold standard for identifying agents effective against generalized tonic-clonic seizures and preventing seizure spread.
Experimental Protocol: MES Test in Mice
Objective: Assess the ED₅₀ (Effective Dose 50%) of 3-PBS in preventing hindlimb tonic extension (HLTE).
Materials:
-
Animals: Male CD-1 mice (20–25 g).
-
Stimulus: Corneal electrodes, 50 mA, 60 Hz, 0.2 sec duration.
-
Dosing: Intraperitoneal (i.p.) administration, 30 min pre-test.
Workflow:
-
Screening: Pre-screen mice 24h prior to ensure normal seizure response (exclude non-responders).
-
Dosing: Administer 3-PBS at varying doses (e.g., 10, 30, 100 mg/kg) to distinct groups.
-
Comparator: Zonisamide (30 mg/kg i.p.).
-
-
Challenge: Apply electrical stimulus.
-
Endpoint: Presence or absence of Hindlimb Tonic Extension (HLTE) . Absence = Protection.
-
Toxicity Check: Assess Rotarod performance (neurotoxicity) immediately after MES.
Table 3: Anticonvulsant Efficacy Criteria
| Parameter | Zonisamide (Benchmark) | 3-PBS (Success Criteria) |
| ED₅₀ (MES Protection) | ~25–40 mg/kg (i.p.) | Target: < 50 mg/kg |
| TD₅₀ (Neurotoxicity) | > 200 mg/kg | Target: > 150 mg/kg |
| Therapeutic Index (TI) | > 5.0 | Target: > 3.0 |
Mechanistic Visualization
The following diagrams illustrate the putative mechanism of action (Carbonic Anhydrase Inhibition) and the decision workflow for the MES efficacy study.
Figure 1: Carbonic Anhydrase Inhibition Pathway
Mechanism by which sulfonamides reduce aqueous humor production.
Caption: Sulfonamide binding to the Zinc active site of CA-II blocks bicarbonate formation, reducing osmotic drive and IOP.
Figure 2: Anticonvulsant Screening Workflow (MES)
Standard operating procedure for evaluating seizure protection.
Caption: Decision tree for the Maximal Electroshock Seizure (MES) test to determine anticonvulsant efficacy.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678. Link
-
Masereel, B., et al. (2002). Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. Journal of Medicinal Chemistry, 45(2), 312-320. Link
-
NIH/NINDS. (2024). Anticonvulsant Screening Program (ASP) Protocols. National Institute of Neurological Disorders and Stroke. Link
Note to Researchers: As 3-Phenylbutane-1-sulfonamide is a research-grade building block, formulation optimization (e.g., using cyclodextrins or micronization) is critical before commencing in vivo studies to ensure adequate bioavailability.
Sources
Comparative Analysis of 3-Phenylbutane-1-sulfonamide and Known Inhibitors Against Human Carbonic Anhydrase II
A Senior Application Scientist's Guide to Evaluating a Novel Sulfonamide Inhibitor
In the landscape of drug discovery, the sulfonamide functional group represents a cornerstone of therapeutic chemistry, leading to a wide array of antibacterial, anti-inflammatory, and diuretic agents. A significant part of their therapeutic success stems from their potent inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs). This guide provides a comprehensive comparative analysis of a novel investigational compound, 3-Phenylbutane-1-sulfonamide, against two clinically established inhibitors of human Carbonic Anhydrase II (hCA II): Acetazolamide and Dorzolamide.
This document is structured to provide researchers, scientists, and drug development professionals with an in-depth, technically grounded framework for evaluating novel CA inhibitors. We will delve into the mechanistic rationale for this comparison, provide detailed experimental protocols for a head-to-head analysis, and present hypothetical comparative data to illustrate the evaluation process.
The Target: Human Carbonic Anhydrase II (hCA II)
Human Carbonic Anhydrase II is a ubiquitous and highly efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. This seemingly simple reaction is fundamental to a vast range of physiological processes, including pH homeostasis, gas exchange, ion transport, and fluid secretion. Consequently, dysregulation of hCA II activity is implicated in several pathologies, making it a well-validated therapeutic target.
-
Glaucoma: In the ciliary body of the eye, hCA II is crucial for the production of aqueous humor. Inhibition of hCA II reduces aqueous humor secretion, thereby lowering intraocular pressure, a primary risk factor for glaucoma.
-
Edema and Epilepsy: The diuretic effect of hCA II inhibitors is due to their action in the renal tubules, where they prevent the reabsorption of bicarbonate, leading to the excretion of sodium, potassium, and water. This mechanism also contributes to their use as antiepileptic agents, as altering the pH and ionic balance in the central nervous system can stabilize neuronal activity.
-
Cancer: Certain CA isoforms, particularly the membrane-bound CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. While our focus is on the cytosolic hCA II, understanding the isoform selectivity of novel inhibitors is a critical aspect of their development.
Given the therapeutic importance of hCA II, the evaluation of novel, potent, and potentially isoform-selective inhibitors is a continuous endeavor in medicinal chemistry.
The Inhibitors: A Comparative Overview
The primary sulfonamide group (—SO₂NH₂) is the quintessential pharmacophore for potent CA inhibition. The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the enzyme's active site, mimicking the transition state of the catalytic reaction. The remainder of the inhibitor molecule can then form additional interactions with residues in the active site cavity, which dictates the inhibitor's affinity and isoform selectivity.
For this comparative analysis, we will evaluate our novel compound, 3-Phenylbutane-1-sulfonamide, against two well-characterized hCA II inhibitors.
-
Acetazolamide: A first-generation, systemic CA inhibitor, Acetazolamide is used in the treatment of glaucoma, epilepsy, and altitude sickness. Its broad inhibition of various CA isoforms contributes to its therapeutic efficacy but also to a range of side effects.
-
Dorzolamide: A second-generation, topically active CA inhibitor, Dorzolamide is primarily used as an anti-glaucoma agent. Its topical administration minimizes systemic side effects.
-
3-Phenylbutane-1-sulfonamide (Hypothetical): This novel compound features a primary sulfonamide group for zinc binding and a phenylbutane tail. The phenyl group may engage in hydrophobic interactions within the active site, potentially influencing its inhibitory potency and selectivity.
Below is a table summarizing the key characteristics of these inhibitors, including hypothetical data for our investigational compound.
| Inhibitor | Chemical Structure | Molecular Weight ( g/mol ) | Known Applications | Hypothetical IC₅₀ (nM) vs. hCA II |
| Acetazolamide | 222.25 | Glaucoma, Epilepsy, Altitude Sickness | 12 | |
| Dorzolamide | 324.44 | Glaucoma | 3.8 | |
| 3-Phenylbutane-1-sulfonamide | 215.29 | Investigational | 8.5 |
Mechanistic Insights and Experimental Design
The core of our comparative analysis lies in a robust and reproducible experimental workflow designed to determine the inhibitory potency (IC₅₀) of each compound against hCA II.
General Mechanism of Sulfonamide Inhibition of Carbonic Anhydrase
The following diagram illustrates the fundamental mechanism by which sulfonamide inhibitors target the active site of carbonic anhydrase.
Caption: General binding mode of sulfonamide inhibitors to the zinc ion in the active site of carbonic anhydrase.
Experimental Workflow: In Vitro hCA II Inhibition Assay
To quantify and compare the inhibitory activity, we will employ a well-established in vitro spectrophotometric assay that measures the esterase activity of hCA II using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of p-NPA to p-nitrophenol results in an increase in absorbance at 400 nm, which can be monitored over time. The presence of an inhibitor will decrease the rate of this reaction.
Caption: Step-by-step workflow for the in vitro determination of IC₅₀ values for hCA II inhibitors.
Detailed Experimental Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-Phenylbutane-1-sulfonamide, Acetazolamide, and Dorzolamide against human Carbonic Anhydrase II.
Materials:
-
Human Carbonic Anhydrase II (lyophilized powder)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetazolamide
-
Dorzolamide hydrochloride
-
3-Phenylbutane-1-sulfonamide
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Tris (tris(hydroxymethyl)aminomethane)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 20 mM HEPES-Tris buffer, pH 7.4.
-
hCA II Solution: Dissolve hCA II in the assay buffer to a final concentration of 0.1 mg/mL.
-
Substrate Solution: Dissolve p-NPA in methanol to a final concentration of 0.7 mM.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Acetazolamide, Dorzolamide, and 3-Phenylbutane-1-sulfonamide in DMSO. Create a series of dilutions in DMSO to achieve the desired final concentrations in the assay.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
140 µL of Assay Buffer
-
20 µL of hCA II solution
-
20 µL of the test inhibitor solution (or DMSO for the control)
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value for each inhibitor by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Discussion and Interpretation of Hypothetical Results
Based on our hypothetical data, 3-Phenylbutane-1-sulfonamide (IC₅₀ = 8.5 nM) demonstrates potent inhibition of hCA II, comparable to the clinically used drug Acetazolamide (IC₅₀ = 12 nM) and approaching the potency of Dorzolamide (IC₅₀ = 3.8 nM). The phenylbutane moiety likely contributes to favorable interactions within the hydrophobic region of the hCA II active site, which is known to accommodate the "tail" of the inhibitor molecule.
The slightly lower potency compared to Dorzolamide could be attributed to the more rigid and complex structure of Dorzolamide, which may allow for more optimal interactions with the enzyme. Nevertheless, the sub-nanomolar inhibitory activity of 3-Phenylbutane-1-sulfonamide warrants further investigation.
Future Directions:
-
Isoform Selectivity Profiling: The next critical step would be to assess the inhibitory activity of 3-Phenylbutane-1-sulfonamide against other CA isoforms (e.g., CA I, CA IX, CA XII) to determine its selectivity profile. High selectivity for hCA II over other isoforms could translate to a more favorable side-effect profile.
-
Structural Studies: Co-crystallization of 3-Phenylbutane-1-sulfonamide with hCA II would provide invaluable structural insights into its binding mode and could guide further structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
In Vivo Efficacy Studies: Following a favorable in vitro profile, the compound should be evaluated in relevant animal models of glaucoma or other CA II-related pathologies to assess its in vivo efficacy, pharmacokinetics, and safety.
Conclusion
This guide has outlined a comprehensive framework for the comparative analysis of a novel sulfonamide inhibitor, 3-Phenylbutane-1-sulfonamide, against the established hCA II inhibitors Acetazolamide and Dorzolamide. By leveraging a well-defined in vitro assay and a clear understanding of the underlying mechanism of action, researchers can effectively evaluate the potential of new chemical entities targeting this important enzyme. The hypothetical data presented for 3-Phenylbutane-1-sulfonamide suggest a promising candidate for further development, underscoring the importance of systematic and comparative approaches in modern drug discovery.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzolamide Hydrochloride? Retrieved from [Link]
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. Retrieved from [Link]
-
My Gene Counsel. (n.d.). CA2 Gene: Function, Role in Health, and Disease. Retrieved from [Link]
-
Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483–2489. Retrieved from [Link]
-
De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Carbonic anhydrase II. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? Retrieved from [Link]
-
Dr. Oracle. (2025, May 22). What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor? Retrieved from [Link]
-
Jain, A., et al. (2012). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 55(10), 4566–4576. Retrieved from [Link]
-
Aikkal, R. (2025, February 7). Carbonic Anhydrase II (CA2): Structure, Function, and Pharmacological Significance. ResearchGate. Retrieved from [Link]
-
Angeli, A., et al. (2012). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed. Retrieved from [Link]
-
GPnotebook. (2021, January 27). Carbonic anhydrase inhibitors in glaucoma. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide? Retrieved from [Link]
-
Tucker, W. D., & Arora, S. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Dr. Oracle. (2025, June 5). What is the mechanism of action of acetazolamide? Retrieved from [Link]
-
Wikipedia. (2024, January 23). Acetazolamide. Retrieved from [Link]
-
Kaufman, E. J., & Palmer, B. F. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Maresca, A., et al. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1084–1089. Retrieved from [Link]
-
Aslam, M., et al. (2022). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Frontiers in Chemistry, 10, 988459. Retrieved from [Link]
-
Khan, A., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 584527. Retrieved from [Link]
-
Del Prete, S., et al. (2014). Carbonic Anhydrases and Their Biotechnological Applications. Biotechnology Advances, 32(6), 1171–1182. Retrieved from [Link]
Orthogonal Validation of 3-Phenylbutane-1-sulfonamide: A Strategic Guide
The following guide details the orthogonal validation strategy for 3-Phenylbutane-1-sulfonamide (CAS 90220-26-1). This analysis assumes the compound is being evaluated as a primary sulfonamide scaffold, likely for Carbonic Anhydrase (CA) inhibition or as a fragment for metalloenzyme targeting (e.g., MMPs), given its pharmacophore.
Executive Summary & Core Directive
3-Phenylbutane-1-sulfonamide (3-PBS) presents a unique validation challenge compared to its linear isomer, 4-Phenylbutane-1-sulfonamide. The presence of a chiral center at the C3 position introduces stereochemical complexity that must be addressed to rule out non-specific binding artifacts.
The Core Directive: Validation must move beyond simple enzymatic IC50 generation. To confirm 3-PBS as a bona fide chemical probe, we must establish Target Occupancy (TO) , Mechanism of Action (MoA) , and Stereoselective Potency . This guide rejects the "single-assay" mindset, advocating for a triangulation of Biochemical, Biophysical, and Cellular data.
The "Triad of Truth" for 3-PBS Validation:
-
Biochemical: Does it inhibit the catalytic function of the target (e.g., CA-II, MMP)?
-
Biophysical: Does it bind directly to the target with defined stoichiometry (1:1)?
-
Cellular: Does it engage the target in the complex intracellular milieu (CETSA)?
Comparative Analysis: 3-PBS vs. Alternatives
The following table contrasts 3-PBS with its linear isomer and the clinical standard, Acetazolamide. This comparison highlights the specific advantages (lipophilicity, novel IP space) and disadvantages (chiral complexity) of 3-PBS.
| Feature | 3-Phenylbutane-1-sulfonamide (3-PBS) | 4-Phenylbutane-1-sulfonamide (4-PBS) | Acetazolamide (Standard) |
| Structure Type | Branched Alkyl-Aryl Sulfonamide | Linear Alkyl-Aryl Sulfonamide | Heterocyclic Sulfonamide |
| Chirality | Yes (C3) - Requires enantioseparation | No - Achiral | No - Achiral |
| Lipophilicity (cLogP) | ~1.8 (Higher membrane permeability) | ~1.7 | -0.26 (Low permeability) |
| Target Selectivity | Potential for isoform specificity via steric bulk | Generic flexible binder | Pan-CA Inhibitor |
| Primary Risk | Off-target hydrophobic binding | Flexibility leads to promiscuity | Low cellular uptake |
| Validation Priority | Chiral Deconvolution | Selectivity Profiling | Clinical Benchmarking |
Mechanism & Validation Workflow
The primary pharmacophore of 3-PBS is the unsubstituted sulfonamide group (
Validation Logic Diagram
Caption: Step-wise orthogonal validation workflow. Note the critical early step of Chiral Separation to prevent misleading data from a racemic mixture.
Detailed Experimental Protocols
Protocol A: Biochemical Potency (CA Esterase Assay)
Objective: Quantify the inhibition of Carbonic Anhydrase (CA) esterase activity by 3-PBS. This is the primary filter.
Materials:
-
Purified CA-II (human recombinant).
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
3-PBS (Racemic, R-, and S- enantiomers).
Methodology:
-
Preparation: Dissolve 3-PBS in DMSO to 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM).
-
Incubation: Mix 10 µL of enzyme (final conc. 100 nM) with 10 µL of 3-PBS dilution in a 96-well microplate. Incubate for 10 min at 25°C to allow equilibrium binding.
-
Initiation: Add 80 µL of 4-NPA substrate (final conc. 1 mM).
-
Readout: Monitor absorbance at 405 nm (formation of 4-nitrophenol) kinetically for 20 minutes.
-
Analysis: Calculate initial velocity (
). Plot % Inhibition vs. Log[Concentration] to determine IC50.-
Validation Check: The Hill slope must be between 0.8 and 1.2. A slope > 2.0 suggests aggregation or non-specific denaturation.
-
Protocol B: Biophysical Target Engagement (SPR)
Objective: Confirm direct physical binding and determine stoichiometry, ruling out "pan-assay interference" (PAINS).
Technique: Surface Plasmon Resonance (SPR) using a Biacore or similar system.
Methodology:
-
Immobilization: Immobilize CA-II enzyme on a CM5 sensor chip via amine coupling (Target RU: ~2000).
-
Injection: Inject 3-PBS at 5 concentrations (spanning 0.1x to 10x the biochemical IC50).
-
Flow Rate: 30 µL/min (to minimize mass transport effects).
-
Contact Time: 60s association, 120s dissociation.
-
-
Reference: Use a flow cell blocked with ethanolamine (no protein) to subtract non-specific binding.
-
Analysis: Fit data to a 1:1 Langmuir Binding Model .
-
Success Criteria:
should match theoretical based on MW ratio. Kinetic should align within 5-fold of Biochemical IC50.
-
Protocol C: Cellular Thermal Shift Assay (CETSA)
Objective: Prove that 3-PBS enters the cell and stabilizes the target protein in situ.
Methodology:
-
Treatment: Treat HEK293 cells with 3-PBS (10 µM) or DMSO control for 1 hour.
-
Heating: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 70°C) for 3 minutes.
-
Lysis: Cool to RT, lyse cells (freeze-thaw x3), and centrifuge at 20,000 x g for 20 min to pellet denatured/aggregated proteins.
-
Detection: Analyze the supernatant (soluble fraction) via Western Blot using anti-CA-II antibody.
-
Result: Plot "Soluble Protein Fraction" vs. Temperature.
-
Validation: A right-shift in the melting curve (
shift) in the presence of 3-PBS indicates ligand-induced thermal stabilization.
-
Mechanism of Action: The Zinc Trap
To visualize why 3-PBS works (and how to validate it), we must model the catalytic interference.
Caption: Mechanistic basis of inhibition. The sulfonamide moiety of 3-PBS coordinates directly with the active site Zinc, displacing the catalytic water molecule.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link
-
Heintz, U., et al. (2016). Single-concentration equilibrium analysis for large-scale screening of fragment libraries by surface plasmon resonance. Journal of Biomolecular Screening, 21(9), 903-914. Link
-
PubChem Compound Summary. (2023). 3-Phenylbutane-1-sulfonamide (CID 21122071). National Center for Biotechnology Information. Link
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Phenylbutane-1-sulfonamide
This document provides a detailed protocol for the proper and safe disposal of 3-Phenylbutane-1-sulfonamide. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict regulatory compliance. The following guide synthesizes established safety protocols, regulatory requirements, and the chemical considerations for sulfonamide compounds to provide a self-validating system for waste management.
Core Principles: Hazard Assessment and Regulatory Compliance
The foundation of safe chemical disposal is a thorough understanding of the substance's hazards and the governing regulations. While a specific Safety Data Sheet (SDS) for 3-Phenylbutane-1-sulfonamide was not identified, the general profile of related sulfonamides and phenyl-containing compounds necessitates handling it as a hazardous substance.
Hazard Profile (Inferred)
Based on analogous chemical structures, 3-Phenylbutane-1-sulfonamide should be presumed to present the following risks. An SDS for a structurally related compound indicates potential for skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, a conservative approach is mandatory.
| Hazard Classification | Potential Effects & Necessary Precautions |
| Skin Irritant | May cause irritation upon contact. Always wear nitrile gloves and a lab coat. Wash skin thoroughly after handling[1]. |
| Eye Irritant | Poses a risk of serious eye irritation. ANSI-rated safety glasses or goggles are required[1][2]. |
| Respiratory Irritant | If in powdered form, may cause respiratory irritation. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust[1]. |
| Environmental Hazard | Sulfonamide compounds can be toxic to aquatic life with long-lasting effects[3]. Disposal into drains or general trash is strictly prohibited[4][5]. |
The Regulatory Imperative
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4][6]. These regulations establish a "cradle-to-grave" framework for hazardous waste management. Academic and research laboratories often operate under the specific guidelines of 40 CFR Part 262, Subpart K, which provides tailored rules for managing hazardous waste in these settings[6]. Key mandates include proper waste identification, segregation, containerization, labeling, and timely disposal through certified facilities[6].
Standard Operating Procedure for Disposal
This step-by-step protocol outlines the mandatory workflow for disposing of 3-Phenylbutane-1-sulfonamide waste, from the point of generation to its final collection.
Step 1: Immediate Segregation
At the point of generation, immediately segregate waste containing 3-Phenylbutane-1-sulfonamide.
-
Rationale: Preventing the accidental mixing of incompatible chemicals is a primary safety rule in waste management[5][6]. Mixing sulfonamides with strong acids or bases could lead to unforeseen reactions.
-
Action:
-
Solid Waste: Collect contaminated items such as gloves, weigh boats, and pipette tips in a designated, lined container separate from non-hazardous trash.
-
Liquid Waste: Collect all solutions containing 3-Phenylbutane-1-sulfonamide in a dedicated hazardous waste container. Do not mix with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless explicitly permitted by your institution's EHS department.
-
Step 2: Proper Containerization
Select a container that is chemically compatible and robust.
-
Rationale: The Occupational Safety and Health Administration (OSHA) mandates that waste containers must be chemically compatible with their contents to prevent degradation, leaks, or spills[4].
-
Action:
-
For liquid waste, use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, screw-top lid[6].
-
For solid waste, use a sturdy, puncture-resistant container with a lid.
-
Ensure the container is clean and free of any residue before use. Never overfill containers; leave at least 10% headspace for expansion.
-
Step 3: Meticulous Labeling
Every waste container must be accurately and clearly labeled.
-
Rationale: Proper labeling ensures safe handling, accurate tracking, and compliant disposal. It is a core requirement of RCRA and institutional safety plans[7].
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "Waste 3-Phenylbutane-1-sulfonamide".
-
All components of a mixture, including solvents, with percentages.
-
The appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
The accumulation start date (the date the first waste was added).
-
The Principal Investigator's name and laboratory location.
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Store the labeled waste container in a designated SAA until it is ready for pickup.
-
Rationale: SAAs are designed to safely store hazardous waste at or near the point of generation, minimizing the risk of spills and exposure.
-
Action:
Step 5: Arranging for Final Disposal
Coordinate with your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the waste.
-
Rationale: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal contractor. The most common and effective method for destroying organic compounds like sulfonamides is high-temperature incineration[3].
-
Action:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Phenylbutane-1-sulfonamide.
Caption: Disposal workflow for 3-Phenylbutane-1-sulfonamide waste.
Spill Management and Waste Minimization
Emergency Spill Procedures: In the event of a small spill, consult your laboratory's chemical hygiene plan and the substance's SDS. For a compound like 3-Phenylbutane-1-sulfonamide, the general procedure is as follows:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand).
-
Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[1].
-
Clean the affected area thoroughly. Do not use water to clean up the spill if it can enter drains[1].
Waste Minimization: A core principle of green chemistry and responsible lab management is to minimize waste generation.
-
Purchase and use only the amount of chemical required for your experiment[5].
-
Implement microscale techniques where possible to reduce the volume of reagents used[5].
-
Maintain a clear inventory of chemicals to avoid purchasing duplicates and to track expiration dates[8].
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Labochem Technology. (2024, January 9). Waste disposal guidelines for research Labs.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- BenchChem. Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
- BenchChem. (2025, December). Safe Disposal of Sulfadimethoxypyrimidine D4: A Procedural Guide.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Phenylbutazone.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. labochem.in [labochem.in]
- 6. justrite.com [justrite.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acewaste.com.au [acewaste.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
